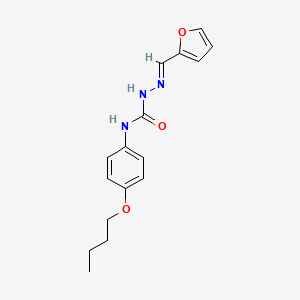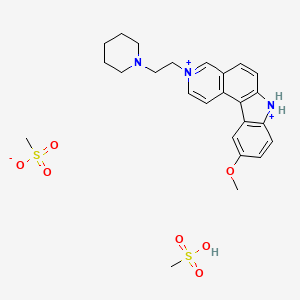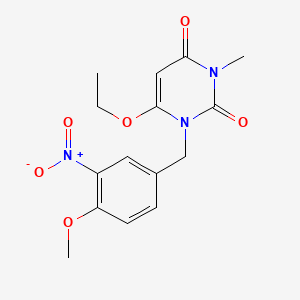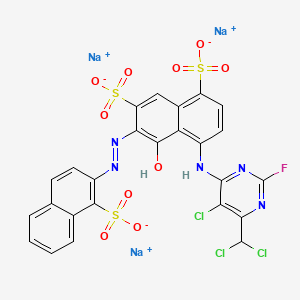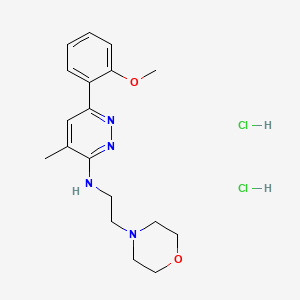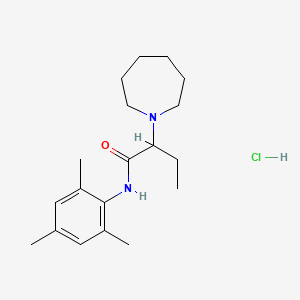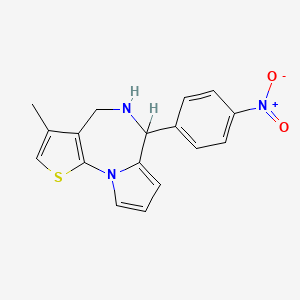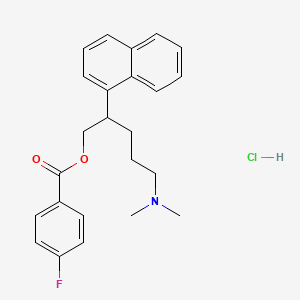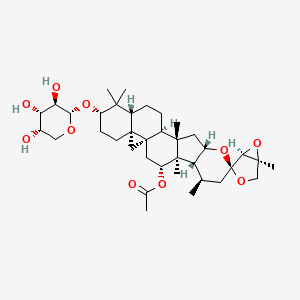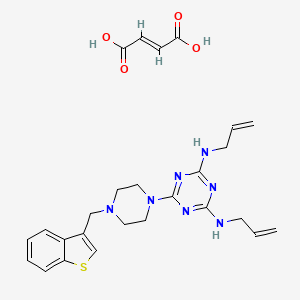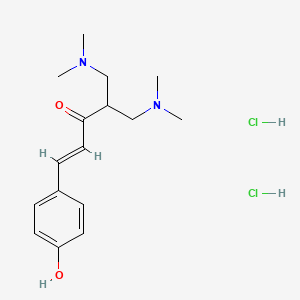
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a hydroxyphenyl group, dimethylamino groups, and a pentenone structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- typically involves multi-step organic reactions. The process may start with the preparation of the hydroxyphenyl precursor, followed by the introduction of the pentenone moiety and the dimethylamino groups. Common reagents used in these reactions include aldehydes, ketones, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pentenone moiety can be reduced to form alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of enzyme interactions and as a probe for biological pathways.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the dimethylamino groups can engage in electrostatic interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-one: A simpler analog without the hydroxyphenyl and dimethylamino groups.
4-Hydroxyphenylacetone: Contains the hydroxyphenyl group but lacks the pentenone and dimethylamino groups.
N,N-Dimethylaminopropylamine: Contains the dimethylamino groups but lacks the hydroxyphenyl and pentenone moieties.
Uniqueness
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
97241-93-5 |
|---|---|
Molecular Formula |
C16H26Cl2N2O2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(E)-5-(dimethylamino)-4-[(dimethylamino)methyl]-1-(4-hydroxyphenyl)pent-1-en-3-one;dihydrochloride |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-17(2)11-14(12-18(3)4)16(20)10-7-13-5-8-15(19)9-6-13;;/h5-10,14,19H,11-12H2,1-4H3;2*1H/b10-7+;; |
InChI Key |
CMQLANAUSUWJIS-WRQJSNHTSA-N |
Isomeric SMILES |
CN(C)CC(CN(C)C)C(=O)/C=C/C1=CC=C(C=C1)O.Cl.Cl |
Canonical SMILES |
CN(C)CC(CN(C)C)C(=O)C=CC1=CC=C(C=C1)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


